REACTION_CXSMILES
|
[CH:1](=[C:4]([C:8]#[N:9])[C:5]([O-:7])=[O:6])[CH2:2][CH3:3].[CH3:10]OC(OC)N(C)C.[BrH:18].[C:19](O)(=O)[CH3:20]>>[Br:18][C:8]1[N:9]=[CH:3][C:2]([CH3:10])=[CH:1][C:4]=1[C:5]([O:7][CH2:19][CH3:20])=[O:6]
|
Name
|
2-propylidenecyanoacetate
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
C(CC)=C(C(=O)[O-])C#N
|
Name
|
|
Quantity
|
4.43 g
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)OCC)C=C(C=N1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |